molecular formula C6H16Cl2N2O B590992 (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine CAS No. 128757-97-1

(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine

Cat. No.: B590992
CAS No.: 128757-97-1
M. Wt: 203.107
InChI Key: JLVDRWLILONZCF-KXSOTYCDSA-N
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Description

(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine is a chiral pyrrolidine derivative Chiral pyrrolidines are significant in medicinal chemistry due to their presence in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine can be achieved through a chemoenzymatic approach. One method involves the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine starting from commercially available diallylamine. This is followed by ring-closing metathesis (RCM) via SN2 displacement reactions. The enantioselective synthesis is carried out using a lipase-mediated resolution protocol, where Pseudomonas cepacia lipase immobilized on diatomaceous earth (Amano PS-D) provides the desired enantiomer in excellent enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the chemoenzymatic approach mentioned above can be scaled up for industrial applications, given the availability of necessary reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3S,4R)-4-Methoxy-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and enzymes involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity. Its enantiomeric purity and specific functional groups make it valuable in the synthesis of chiral drugs and other biologically active compounds.

Properties

IUPAC Name

(3S,4R)-4-methoxy-1-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-3-5(7)6(4-8)9-2/h5-6H,3-4,7H2,1-2H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPHQGOFOZCOHP-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]([C@@H](C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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